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Compound of Interest

Compound Name: 2-Bromo-N-methylaniline

Cat. No.: B1330608 Get Quote

An In-Depth Technical Guide to 2-Bromo-N-methylaniline (CAS 6832-87-7): Properties,

Synthesis, and Applications

Introduction
2-Bromo-N-methylaniline, identified by CAS number 6832-87-7, is a substituted aniline

derivative that serves as a highly versatile and valuable building block in modern organic

synthesis. Its unique molecular architecture, featuring a bromine atom positioned ortho to an N-

methylamino group on a benzene ring, provides multiple reactive sites. This configuration

makes it an important intermediate for constructing complex molecular frameworks, particularly

in the fields of pharmaceutical and agrochemical research. This guide offers a comprehensive

technical overview for researchers, scientists, and drug development professionals, detailing

the compound's physicochemical properties, synthetic methodologies, key chemical reactions,

and safety protocols, grounded in established scientific principles.

Physicochemical & Spectroscopic Profile
A thorough understanding of a chemical's physical and spectroscopic properties is fundamental

to its effective application in research and development.

Chemical Structure
The structure of 2-Bromo-N-methylaniline is foundational to its reactivity. The electron-

donating N-methylamino group activates the aromatic ring, while the ortho-positioned bromine

atom serves as an excellent leaving group for cross-coupling reactions.
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Caption: Chemical structure of 2-Bromo-N-methylaniline.

Physicochemical Properties
The key physicochemical data for 2-Bromo-N-methylaniline are summarized below, providing

essential information for experimental design and process control.[1]

Property Value Source

CAS Number 6832-87-7 [2]

Molecular Formula C₇H₈BrN [2][3]

Molecular Weight 186.05 g/mol [3]

Appearance Liquid [1]

Boiling Point 107-109 °C / 12 mmHg [1]

Density 1.589 g/mL at 25 °C

Refractive Index (n20/D) 1.6070

Flash Point 103 °C (217.4 °F) - closed cup

InChI Key
SMVIAQFTVWDWDS-

UHFFFAOYSA-N
[3]

SMILES CNc1ccccc1Br

Spectroscopic Data
Spectroscopic analysis is crucial for identity confirmation and quality control. The expected

spectral characteristics are as follows:

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons

(typically in the δ 6.5-7.5 ppm range), a singlet for the methyl (CH₃) protons, and a broad

singlet for the amine (NH) proton.[4][5]

¹³C NMR: The carbon NMR spectrum will display seven unique signals: four for the aromatic

carbons (two substituted, four unsubstituted) and one for the methyl carbon.[3]
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IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands

for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3000-2850

cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), and C-Br stretching (in the

fingerprint region).[3]

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for

bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺ and

M+2) appearing at m/z 185 and 187.[3][6]

Synthesis and Mechanistic Considerations
The synthesis of ortho-bromo anilines requires a strategic approach to control the high

reactivity of the aniline ring towards electrophilic substitution. Direct bromination of anilines

often leads to polysubstitution, yielding undesired products like 2,4,6-tribromo derivatives.[7] A

robust and widely adopted strategy involves the temporary protection of the amino group as an

amide. This approach moderates the activating effect of the nitrogen, enabling clean

monobromination.

Representative Synthetic Workflow: Protection-
Bromination-Deprotection
The following protocol is a well-established method for synthesizing ortho-bromo anilines,

adapted from procedures for similar compounds like 2-bromo-4-methylaniline.[7][8][9][10] The

core principle is to use an acetyl group to temper the ring's reactivity.

Caption: Synthetic workflow for 2-Bromo-N-methylaniline.

Detailed Experimental Protocol
Step 1: Acetylation (Protection) of N-methylaniline

To a stirred solution of N-methylaniline (1.0 eq) in a suitable solvent like glacial acetic acid,

add acetic anhydride (1.1 eq) dropwise at room temperature.

Heat the reaction mixture to reflux for 2-3 hours to ensure complete conversion.
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Causality: The N-acetyl group is introduced to decrease the electron-donating capacity of the

nitrogen atom. Its lone pair is delocalized into the adjacent carbonyl group, making it a less

powerful activating group than the original amino group. This prevents over-bromination in

the subsequent step.[7]

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture and pour it into ice water to precipitate the N-acetyl-N-

methylaniline product. Filter, wash with cold water, and dry.

Step 2: Electrophilic Bromination

Dissolve the dried N-acetyl-N-methylaniline (1.0 eq) in glacial acetic acid.

Cool the solution in an ice bath and add a solution of bromine (1.0 eq) in acetic acid

dropwise, maintaining the temperature below 10 °C.

Causality: The acetylamino group is an ortho-, para-director. By performing the reaction at a

low temperature, selectivity for the less sterically hindered para position is typically favored,

but a significant amount of the ortho isomer (the desired product) is also formed. The

separation of isomers is performed after hydrolysis.

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess

bromine. The brominated amide will precipitate.

Filter the solid, wash thoroughly with water, and dry.

Step 3: Hydrolysis (Deprotection)

Suspend the crude 2-bromo-N-acetyl-N-methylaniline in an aqueous solution of hydrochloric

acid (e.g., 6M HCl).

Heat the mixture to reflux for several hours until TLC analysis indicates the complete

disappearance of the starting amide.
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Causality: Acid-catalyzed hydrolysis cleaves the amide bond, regenerating the amine

functionality and liberating the final product.

Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution) until it

is alkaline (pH > 8).

The product, 2-Bromo-N-methylaniline, will separate as an oil or solid. Extract the product

with an organic solvent (e.g., dichloromethane or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude product. Purify further by vacuum

distillation or column chromatography.

Chemical Reactivity and Applications in Drug
Discovery
The synthetic utility of 2-Bromo-N-methylaniline stems from its three distinct reactive centers,

making it a powerful precursor for creating diverse molecular libraries.

Key Reaction Sites Transformations & Applications

Aromatic Ring
Electrophilic Substitution

(e.g., Nitration, Sulfonation)

Bromine Atom Cross-Coupling Reactions
(Suzuki, Buchwald-Hartwig)

N-Methylamino Group N-Alkylation / N-Acylation

Synthesis of Heterocyclesleads to

Click to download full resolution via product page

Caption: Key reaction pathways for 2-Bromo-N-methylaniline.
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Aromatic Ring Reactivity: The N-methylamino group is strongly activating, making the ring

susceptible to further electrophilic aromatic substitution. However, reactions must be

carefully controlled to manage regioselectivity and reactivity.

Bromine Atom as a Synthetic Handle: The C-Br bond is the most versatile site for molecular

elaboration. It readily participates in palladium-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, enabling the

attachment of new aryl or alkyl groups.[11]

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of

modern medicinal chemistry for synthesizing complex amine-containing scaffolds.[11]

N-Methylamino Group Modification: The secondary amine can act as a nucleophile, allowing

for further N-alkylation or N-acylation to build more complex side chains or link to other

molecular fragments.[12]

A notable application is its use in synthesizing benzimidazole derivatives through copper-

catalyzed N-arylation of amides. This demonstrates its utility in constructing heterocyclic

systems that are prevalent in many biologically active compounds.

Analytical Characterization
To ensure the quality and integrity of 2-Bromo-N-methylaniline for use in sensitive

applications like drug development, rigorous analytical testing is mandatory. A self-validating

system employs orthogonal methods to confirm both purity and identity.

Protocol: Purity and Identity Confirmation

Purity Assessment (GC-FID):

Column: Use a non-polar capillary column (e.g., DB-5 or equivalent).

Injection: Inject a 1 µL sample of a dilute solution in a suitable solvent (e.g., ethyl acetate).

Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then

ramp at 10-20 °C/min to a final temperature of 250 °C.
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Analysis: Purity is determined by the area percentage of the main peak relative to all other

peaks detected by the Flame Ionization Detector (FID). A purity of >95% is common for

commercial grades.

Identity Confirmation (GC-MS):

Method: Use the same GC method as above, but with a Mass Spectrometer as the

detector.

Validation: Confirm the identity by matching the retention time with a known standard and

verifying that the mass spectrum of the peak shows the expected molecular ion pattern

(m/z 185/187) and fragmentation.[3][6]

Structural Confirmation (¹H NMR):

Sample: Prepare a sample by dissolving ~10-20 mg of the material in 0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Validation: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and

integration of the signals must be consistent with the known structure of 2-Bromo-N-
methylaniline. This provides unambiguous confirmation of the molecular structure.

Safety, Handling, and Storage
Proper handling of 2-Bromo-N-methylaniline is essential to ensure laboratory safety.

Hazard Identification
The compound is classified with the following hazards:

Hazard Class GHS Pictogram Signal Word Hazard Statement

Acute Toxicity, Oral

(Category 4)

GHS07 (Exclamation

Mark)
Warning

H302: Harmful if

swallowed

Data sourced from Sigma-Aldrich and PubChem.[3] Note: Safety data for structurally similar

compounds, such as 2-bromo-4-methylaniline, indicate more severe hazards including dermal
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and inhalation toxicity.[6][13] It is prudent to handle 2-Bromo-N-methylaniline with a high

degree of caution.

Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls: Always handle this chemical in a well-ventilated fume hood.

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles and a face shield.

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

Skin and Body Protection: Wear a lab coat. Ensure full skin coverage.

Respiratory Protection: If working outside a fume hood or with aerosols, use a respirator

with an appropriate organic vapor cartridge (e.g., type ABEK).

Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.

It is classified as a combustible liquid. Keep away from heat, sparks, and open flames.

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides.[13]

Conclusion
2-Bromo-N-methylaniline is a foundational intermediate whose strategic importance in

pharmaceutical and chemical synthesis cannot be overstated. Its well-defined physicochemical

properties and predictable reactivity at multiple sites—the aromatic ring, the bromine

substituent, and the N-methylamino group—provide chemists with a reliable and versatile tool

for molecular construction. By understanding its synthesis, handling its reactivity with

mechanistically sound protocols, and adhering to strict safety standards, researchers can fully

leverage this compound to accelerate the discovery and development of novel chemical

entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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